2-Cyclopropylpiperidine

Vue d'ensemble

Description

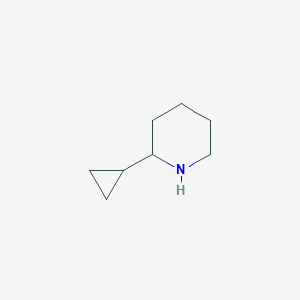

2-Cyclopropylpiperidine is an organic compound characterized by a piperidine ring substituted with a cyclopropyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of cyclopropyl-substituted nitriles or amides, followed by cyclization under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropylpiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Saturated piperidine derivatives.

Substitution: N-alkyl or N-acyl piperidines.

Applications De Recherche Scientifique

Antiviral Applications

One of the most significant applications of 2-cyclopropylpiperidine is its incorporation into HIV-1 protease inhibitors. A study highlighted the design and synthesis of compounds featuring piperidine derivatives as P2-ligands, which included this compound, demonstrating potent inhibitory activity against HIV-1 protease. Notably, one compound exhibited an IC50 value of 3.61 nM against wild-type HIV-1, showcasing its potential as a therapeutic agent for HIV treatment .

Case Study: HIV-1 Protease Inhibitors

| Compound | IC50 (nM) | Activity Against Wild-Type | Activity Against DRV-Resistant |

|---|---|---|---|

| 22a | 3.61 | 42% inhibition | 26% inhibition |

Cancer Therapeutics

This compound derivatives have also been explored for their potential in cancer therapy. Research indicates that piperazine-containing compounds can selectively inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The introduction of cyclopropyl groups enhances the binding affinity and selectivity towards CDK4/6, making these compounds promising candidates for cancer treatment .

Case Study: CDK4/6 Inhibitors

| Compound | Target | Binding Affinity |

|---|---|---|

| Compound A | CDK4/6 | High |

Modulators of Chemokine Receptors

Another notable application is the use of this compound in developing modulators for chemokine receptors, specifically CXCR3. These receptors are involved in inflammatory responses and autoimmune diseases. Compounds derived from this scaffold have shown efficacy in modulating CXCR3 activity, suggesting potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study: CXCR3 Modulators

| Compound | Disease Targeted | Efficacy |

|---|---|---|

| Compound B | Rheumatoid Arthritis | Promising |

| Compound C | Multiple Sclerosis | Effective |

Antibacterial Properties

Recent studies have also investigated the antibacterial properties of piperazine derivatives, including those with cyclopropyl substitutions. The incorporation of hydrophobic groups has been shown to enhance the antibacterial activity against resistant strains of bacteria, indicating a potential role for these compounds in combating antibiotic resistance .

Case Study: Antibacterial Activity

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound D | Staphylococcus aureus | High |

| Compound E | Pseudomonas aeruginosa | Moderate |

Photophysical Properties in Organic Electronics

Beyond medicinal chemistry, this compound derivatives have been utilized in organic electronics, particularly in flexible solar cells. Their unique photophysical properties enable them to be integrated into devices that require efficient light absorption and charge transport .

Mécanisme D'action

The mechanism of action of 2-Cyclopropylpiperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The cyclopropyl group can influence the binding affinity and selectivity of the compound for its molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: The parent compound without the cyclopropyl substitution.

Cyclopropylamine: A simpler structure with only the cyclopropyl group attached to an amine.

2-Methylpiperidine: A similar piperidine derivative with a methyl group instead of a cyclopropyl group.

Uniqueness

2-Cyclopropylpiperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Activité Biologique

2-Cyclopropylpiperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a piperidine ring with a cyclopropyl substituent. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Various studies have demonstrated that piperazine and piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the piperazine structure can enhance interactions with bacterial targets, improving efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- CNS Activity : Research indicates that compounds containing a cyclopropyl moiety can modulate serotonin receptors, particularly the 5-HT2C receptor. This modulation has implications for the treatment of central nervous system disorders, including obesity and depression .

- Anticancer Properties : Some derivatives of cyclopropylpiperidine have shown promise in anticancer studies. For example, certain synthesized compounds exhibited dose-dependent activity against cervical cancer cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) at serotonin receptors, enhancing the effects of endogenous ligands. This property is particularly relevant for developing anti-obesity therapies .

- Inhibition of Enzymatic Activity : Certain derivatives have been identified as potent inhibitors of HIV-1 protease, showcasing their potential in antiviral therapy. For instance, a compound with an IC50 value of 3.61 nM was noted for its effectiveness against both wild-type and drug-resistant HIV-1 variants .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Antimicrobial Study : A study evaluated the antibacterial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to significant antibacterial effects without compromising safety profiles in human cells .

- Anticancer Research : In vitro studies demonstrated that particular cyclopropylpiperazine derivatives exhibited effective cytotoxicity against cervical cancer cells, with reported GI50 values indicating their potential as therapeutic agents .

Data Table

Here is a summary table illustrating the biological activities and corresponding findings related to this compound:

Propriétés

IUPAC Name |

2-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRBIDPWYUYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667098 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-00-5 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.